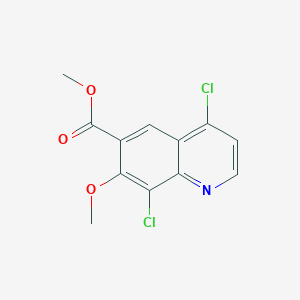![molecular formula C38H30F12N4S2 B12945826 (R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)
(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1,1’-(5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with thiourea groups attached to it, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1’-(5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) typically involves multiple steps:
Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a series of cyclization reactions starting from naphthalene derivatives.
Introduction of Thiourea Groups: The thiourea groups are introduced via nucleophilic substitution reactions, where the binaphthalene core reacts with thiourea derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea groups into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
Drug Development:
Biochemical Research: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry
Polymer Science: Utilized in the synthesis of polymers with specific functionalities.
Mechanism of Action
The mechanism by which ®-1,1’-(5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiourea groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1,1’-(5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diyl)bis(3-(3,5-dimethylphenyl)thiourea): Similar structure but with dimethyl groups instead of trifluoromethyl groups.
®-1,1’-(5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diyl)bis(3-(4-methylphenyl)thiourea): Similar structure with a single methyl group on the phenyl ring.
Properties
Molecular Formula |
C38H30F12N4S2 |
|---|---|
Molecular Weight |
834.8 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]thiourea |
InChI |
InChI=1S/C38H30F12N4S2/c39-35(40,41)21-13-22(36(42,43)44)16-25(15-21)51-33(55)53-29-11-9-19-5-1-3-7-27(19)31(29)32-28-8-4-2-6-20(28)10-12-30(32)54-34(56)52-26-17-23(37(45,46)47)14-24(18-26)38(48,49)50/h9-18H,1-8H2,(H2,51,53,55)(H2,52,54,56) |
InChI Key |
QFTJBSUIVFUYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NC(=S)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)
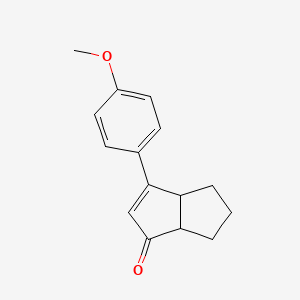
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)
![1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B12945768.png)
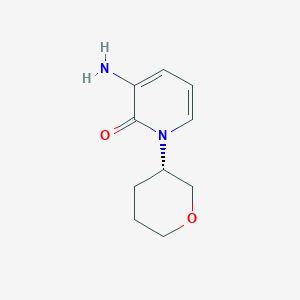
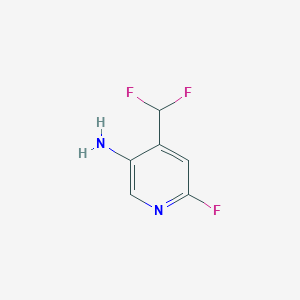
![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)




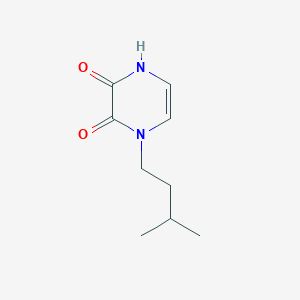
![5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12945831.png)
